molecular formula C20H30N2O3 B5005151 3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 5976-56-7

3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B5005151
CAS No.: 5976-56-7
M. Wt: 346.5 g/mol
InChI Key: DUOIEPVTIVMMNP-UHFFFAOYSA-N
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Description

The compound “3-({[4-(diethylamino)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid” is a complex organic molecule. It has a molecular formula of C20H30N2O3 . The compound is likely to be involved in organic reactions such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 346.464 Da and a monoisotopic mass of 346.225647 Da . It contains a cyclopentanecarboxylic acid core with a carbonyl group attached to a diethylamino phenyl group.


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of amines, carbonyl compounds, and carboxylic acids. For example, it could undergo the Mannich reaction, a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl functional group .

Properties

IUPAC Name

3-[[4-(diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-6-22(7-2)15-10-8-14(9-11-15)21-17(23)16-12-13-20(5,18(24)25)19(16,3)4/h8-11,16H,6-7,12-13H2,1-5H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOIEPVTIVMMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387051
Record name 3-{[4-(Diethylamino)phenyl]carbamoyl}-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5976-56-7
Record name 3-{[4-(Diethylamino)phenyl]carbamoyl}-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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